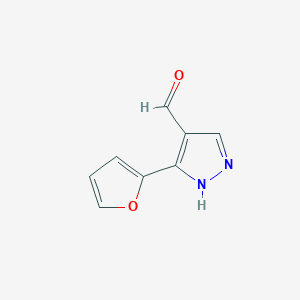

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Foundational Significance of Pyrazole (B372694) and Furan (B31954) Moieties in Organic Synthesis

Both pyrazole and furan are five-membered heterocyclic compounds that play a pivotal role in the field of organic chemistry. nih.govfrontiersin.org

Pyrazole , a diazole containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. globalresearchonline.net Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netresearchgate.net The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. pjps.pk This versatility has led to the incorporation of the pyrazole nucleus into numerous commercially successful pharmaceuticals. lifechemicals.com

Furan , an oxygen-containing heterocycle, is a valuable building block in the synthesis of a diverse range of organic compounds. frontiersin.org It is a component of many natural products and serves as a precursor to various pharmaceuticals and agrochemicals. nih.gov The furan ring can participate in a variety of chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures. frontiersin.org

The foundational importance of these two heterocycles is summarized in the table below:

| Heterocycle | Key Features in Organic Synthesis |

| Pyrazole | - Versatile biological activity (anti-inflammatory, anticancer, etc.) globalresearchonline.net - Acts as hydrogen bond donor and acceptor pjps.pk - Core scaffold in numerous pharmaceuticals lifechemicals.com |

| Furan | - Precursor to a wide range of organic molecules frontiersin.org - Component of natural products nih.gov - Versatile reactivity for synthetic transformations frontiersin.org |

Conceptual Basis for Hybrid Pyrazole-Furan Scaffold Design, emphasizing 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

The design of hybrid molecules, such as those combining pyrazole and furan, is a well-established strategy in medicinal chemistry aimed at creating novel compounds with enhanced or unique properties. This approach, often referred to as molecular hybridization, involves the covalent linking of two or more pharmacophores to generate a new chemical entity. mdpi.com

In the specific case of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde , the design is particularly strategic. The direct linkage of the furan ring at the 3-position of the pyrazole core creates a compact and relatively rigid structure. The carbaldehyde group at the 4-position is a key feature, serving as a versatile synthetic handle. researchgate.net This aldehyde functionality allows for a wide range of subsequent chemical modifications, enabling the generation of a diverse library of derivative compounds for biological screening. nih.govresearchgate.net The synthesis of such pyrazole-4-carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction. nih.gov

Contemporary Research Landscape of Pyrazole-Furan Hybrid Compounds

The field of pyrazole-furan hybrid compounds is an active area of contemporary research, with numerous studies exploring their synthesis and potential applications. These investigations have revealed a broad spectrum of biological activities for this class of molecules.

Recent research has demonstrated that pyrazole-furan hybrids can exhibit significant potential in various therapeutic areas. For instance, certain derivatives have been investigated for their anticancer properties, showing cytotoxicity against various cancer cell lines. nih.gov Others have been explored as antimicrobial agents, displaying activity against both bacterial and fungal pathogens. preprints.org Furthermore, some pyrazole-furan hybrids have been identified as potential antiviral agents. nih.gov

The following table summarizes some of the recent research findings on pyrazole-furan hybrid compounds:

| Compound Class | Investigated Biological Activity | Key Findings |

| Pyrazolo[furan-2(5H)-one derivatives | Antiviral (SARS-CoV-2) | Showed potent and selective inhibitory effects on the SARS-CoV-2 strain. nih.gov |

| Pyrazole-benzofuran hybrids | α-Glucosidase inhibition | Identified as potent inhibitors, suggesting potential for antidiabetic applications. nih.gov |

| Pyrazole-based furanone hybrids | Antimalarial | Demonstrated good antimalarial activity with inhibition of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov |

| (3-(furan-2-yl)pyrazol-4-yl) chalcones | Anticancer (Lung Carcinoma) | Exhibited cytotoxic effects against the A549 lung carcinoma cell line. nih.gov |

| Pyrazole-furan carboxamides | Antifungal | In silico studies suggested potential as fungicides against Sclerotinia sclerotiorum. researchgate.net |

This ongoing research underscores the potential of pyrazole-furan hybrid scaffolds as a valuable source of new lead compounds in drug discovery. The versatility of the 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde core as a building block continues to facilitate the exploration of this promising area of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWLQMYOBOOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605440 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61619-81-6 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 3 Furan 2 Yl 1h Pyrazole 4 Carbaldehyde

Chemical Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group is the most prominent functional group for chemical derivatization in 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. It readily undergoes nucleophilic addition and condensation reactions, providing a gateway to a diverse array of molecular architectures.

Nucleophilic Addition and Condensation Reactions with Carbon-Based Nucleophiles

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the extension of the molecular framework.

Claisen-Schmidt Condensation: This base-catalyzed condensation with ketones containing an α-hydrogen is a classical method for the synthesis of chalcones, which are α,β-unsaturated ketones. For instance, the reaction of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding pyrazolyl-chalcones. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.

Knoevenagel Condensation: This reaction involves the condensation of the carbaldehyde with compounds possessing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or carried out in an ionic liquid. reddit.com This leads to the formation of α,β-unsaturated products, which are useful precursors for further synthetic manipulations. For example, the reaction with malononitrile would yield 2-((3-(furan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the carbaldehyde to an alkene. researchgate.net The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would replace the carbonyl oxygen with a methylene group, yielding 4-vinyl-3-(furan-2-yl)-1H-pyrazole. researchgate.net The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the carbaldehyde to form secondary alcohols after an acidic workup. For example, the addition of methylmagnesium bromide would yield 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethanol.

Below is a table summarizing these reactions:

| Reaction | Carbon-Based Nucleophile | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ketones (e.g., Acetophenone) | Base (e.g., NaOH, KOH) | Chalcone (B49325) (α,β-Unsaturated Ketone) |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Nitrile |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | - | Alkene |

| Grignard Reaction | Grignard Reagent (e.g., CH3MgBr) | Acidic Workup | Secondary Alcohol |

Condensation Reactions with Nitrogen-Based Nucleophiles, forming Imines, Hydrazones, and Oximes

The carbaldehyde functionality of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde readily condenses with a variety of nitrogen-based nucleophiles to form C=N double bonds, leading to the synthesis of imines (Schiff bases), hydrazones, and oximes. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further transformations.

Formation of Imines (Schiff Bases): The reaction with primary amines in a suitable solvent, often with acid catalysis, yields the corresponding imines. researchgate.net For example, condensation with aniline (B41778) would produce N-((3-(furan-2-yl)-1H-pyrazol-4-yl)methylene)aniline. These Schiff bases are valuable in the synthesis of various heterocyclic systems and as ligands in coordination chemistry.

Formation of Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. mdpi.com These reactions are typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. The resulting hydrazones can be further cyclized to generate various fused heterocyclic systems. For instance, reaction with hydrazine hydrate (B1144303) can yield the corresponding hydrazone, which can be a precursor for pyrazoline synthesis.

Formation of Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt results in the formation of oximes. researchgate.netrsc.org The reaction is usually performed in a protic solvent like ethanol. The oxime functionality can exist as syn and anti isomers and is a key intermediate in the synthesis of nitriles via dehydration or in Beckmann rearrangements. Research has been conducted on the synthesis of pyrazole (B372694) oxime ester derivatives containing a furan (B31954) moiety, highlighting their potential biological activities. researchgate.net

The following table summarizes the condensation reactions with nitrogen-based nucleophiles:

| Nitrogen-Based Nucleophile | Product Type | Significance |

|---|---|---|

| Primary Amines (R-NH2) | Imines (Schiff Bases) | Intermediates for heterocycle synthesis, ligands. |

| Hydrazine (NH2NH2) and its derivatives | Hydrazones | Precursors for fused heterocycles. |

| Hydroxylamine (NH2OH) | Oximes | Intermediates for nitriles and Beckmann rearrangement. |

Regioselective Functionalization of the Pyrazole Ring System

The pyrazole ring in 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde possesses two nitrogen atoms, with the N-H proton being acidic and thus allowing for substitution at the N1 position. The carbon atoms of the pyrazole ring can also undergo substitution, although this is less common than N-functionalization.

N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring can be deprotonated with a suitable base, followed by reaction with an electrophile to achieve N-substitution. researchgate.net Common alkylating agents include alkyl halides and dimethyl sulfate. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination. These modifications can significantly influence the biological activity and physical properties of the resulting compounds.

Halogenation: Direct halogenation of the pyrazole ring can be challenging due to the presence of the activating furan ring and the deactivating carbaldehyde group. However, under specific conditions, halogenation at the C5 position of the pyrazole ring might be possible. beilstein-archives.org

Nitration: Nitration of the pyrazole ring typically requires harsh conditions and may lead to a mixture of products or degradation, especially due to the acid-sensitive furan ring. mdpi.com

Chemical Modifications of the Furan Ring in 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C5 position (the position adjacent to the pyrazole ring is C2). pearson.comchemicalbook.comnumberanalytics.com

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the furan ring, preferentially at the C5-position. numberanalytics.com However, the acidic conditions often employed in these reactions can lead to polymerization or ring-opening of the furan moiety, necessitating careful selection of reagents and reaction conditions. For example, Vilsmeier-Haack formylation could potentially introduce a second formyl group at the C5 position of the furan ring. mdpi.com

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with reactive dienophiles like maleic anhydride (B1165640) or N-substituted maleimides. rsc.orgnih.govrsc.org This [4+2] cycloaddition reaction provides a powerful tool for the construction of complex polycyclic structures. The reaction is often reversible, and the stereochemical outcome (endo vs. exo) is dependent on the reaction conditions and the nature of the substituents on both the furan and the dienophile. rsc.orgrsc.org

Intramolecular and Intermolecular Cyclization Reactions Derived from 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

The versatile reactivity of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives makes it an excellent precursor for the synthesis of various fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions. semanticscholar.org

Synthesis of Pyrazolo[3,4-b]pyridines: The condensation of the carbaldehyde with compounds containing an active methylene group and an amino group, such as cyanoacetamide, followed by cyclization, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. These fused systems are of significant interest in medicinal chemistry.

Synthesis of Thieno[2,3-c]pyrazoles: The reaction of a halogenated derivative of the pyrazole carbaldehyde (e.g., 5-chloro-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) with methyl thioglycolate can lead to the formation of the thieno[2,3-c]pyrazole ring system. semanticscholar.org

Synthesis of Pyrazolo[3,4-e]indolizines: Derivatives of the title compound can be used to construct more complex fused systems like pyrazolo[3,4-e]indolizines through multi-step reaction sequences involving intramolecular cyclization. semanticscholar.org

Synthesis of Fused Pyranones and Pyrrolones: The furan ring itself can undergo transformations. For instance, oxidative dearomatization of furan derivatives can lead to intermediates that cyclize to form fused pyranone or pyrrolone structures.

The following table lists some of the fused heterocyclic systems that can be synthesized from 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde:

| Fused Heterocyclic System | General Synthetic Strategy |

|---|---|

| Pyrazolo[3,4-b]pyridines | Condensation with active methylene and amino compounds followed by cyclization. |

| Thieno[2,3-c]pyrazoles | Reaction of a halo-pyrazole carbaldehyde with a sulfur-containing nucleophile. semanticscholar.org |

| Pyrazolo[3,4-e]indolizines | Multi-step synthesis involving intramolecular cyclization of a suitable derivative. semanticscholar.org |

| Fused Pyranones/Pyrrolones | Oxidative dearomatization of the furan ring followed by cyclization. |

Advanced Spectroscopic and Crystallographic Characterization of 3 Furan 2 Yl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is characterized by distinct signals corresponding to the aldehyde, pyrazole (B372694), and furan (B31954) ring protons. The aldehyde proton (CHO) is the most deshielded, typically appearing as a singlet in the downfield region around δ 9.5-10.0 ppm. The pyrazole ring exhibits two key signals: a broad singlet for the N-H proton, the chemical shift of which is concentration-dependent, and a sharp singlet for the C5-H proton, often found above δ 8.0 ppm. ekb.eg The protons of the 2-substituted furan ring display a characteristic three-proton spin system, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.5-7.8 ppm range. mdpi.com

The ¹³C NMR spectrum provides complementary information, with the aldehydic carbonyl carbon resonating significantly downfield (δ 185-195 ppm). The carbon atoms of the furan and pyrazole rings appear in the aromatic region (δ 110-160 ppm). researchgate.net The specific chemical shifts are influenced by the electronic effects of the substituent groups and the specific solvent used for analysis. mdpi.com

Interactive Table: Typical NMR Chemical Shifts (δ, ppm) for 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde Scaffolds

| Assignment | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

| Aldehyde Proton | ¹H | 9.5 - 10.0 | Singlet (s) |

| Pyrazole N-H | ¹H | > 10.0 (variable) | Broad Singlet (br s) |

| Pyrazole C5-H | ¹H | 8.0 - 9.3 | Singlet (s) |

| Furan Protons | ¹H | 6.5 - 7.8 | Multiplets (m) |

| Aldehyde Carbonyl | ¹³C | 185 - 195 | - |

| Furan & Pyrazole Carbons | ¹³C | 110 - 160 | - |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and complete structural elucidation of complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear technique establishes correlations between scalar-coupled protons, which is crucial for identifying adjacent protons within the furan ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons in both the furan and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and linking the furan, pyrazole, and carbaldehyde fragments. For instance, correlations from the aldehyde proton to the C4 and C5 carbons of the pyrazole ring confirm the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, identify protons that are close in space, providing critical information about the molecule's conformation and the relative orientation of the rings. For example, spatial correlations can be observed between the pyrazole C5-H and adjacent protons on the furan ring, confirming their proximity. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives shows several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is prominent, typically appearing in the range of 1660-1700 cm⁻¹. researchgate.net The N-H stretching vibration of the pyrazole ring gives rise to a broad band in the region of 3100-3400 cm⁻¹. wisdomlib.org Aromatic C-H stretching vibrations for both rings are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings appear in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring can be found in the 1000-1300 cm⁻¹ range. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | Furan, Pyrazole | 3000 - 3100 | Medium |

| C=O Stretch | Aldehyde | 1660 - 1700 | Strong, Sharp |

| C=N / C=C Stretch | Pyrazole, Furan | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch | Furan | 1000 - 1300 | Strong |

| C-N Stretch | Pyrazole | ~1290 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (C₈H₆N₂O₂), the molecular weight is 162.15 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺) is typically observed. miamioh.edu

The fragmentation pattern is highly informative. A common and diagnostic fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in an [M-1]⁺ peak. miamioh.edu Another characteristic fragmentation is the loss of the formyl group (CHO) as a neutral radical, leading to a significant [M-29]⁺ peak. mdpi.commiamioh.edu Subsequent fragmentations can involve the cleavage of the heterocyclic rings. The furan ring can lose carbon monoxide (CO), while the pyrazole ring often fragments via the loss of HCN or related nitrogen-containing species. ed.ac.ukresearchgate.net

Interactive Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

| 162 | [C₈H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₈H₅N₂O₂]⁺ | Loss of H radical from aldehyde ([M-1]⁺) |

| 133 | [C₇H₅N₂O]⁺ | Loss of formyl radical ([M-29]⁺) |

| 95 | [C₅H₃O₂]⁺ | Furanyl-acylium ion from cleavage |

| 68 | [C₄H₄N₂]⁺ | Pyrazole ring fragment |

Single-Crystal X-ray Diffraction (XRD) for Definitive Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for the parent 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is not widely reported, analysis of closely related derivatives reveals key structural features. nih.govnih.gov

Derivatives of pyrazole-4-carbaldehyde commonly crystallize in monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1) space groups. nih.govmdpi.com A significant finding from XRD studies is that the molecule is typically not planar. Due to steric interactions, there is a notable twist between the plane of the pyrazole ring and the substituent at the 3-position (the furan ring). The dihedral angle between these two rings is a key conformational parameter. For example, in related structures, the dihedral angle between a pyrazole ring and a substituted phenyl ring can range from approximately 20° to 40°. nih.govnih.gov This non-planar conformation can have significant implications for the molecule's biological activity and material properties.

Interactive Table: Representative Crystallographic Parameters for Pyrazole-4-carbaldehyde Derivatives

| Parameter | Example Derivative | Value |

| Crystal System | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | Triclinic |

| Space Group | 3-Methyl-5-(phenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | P2₁/c |

| a (Å) | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | 9.6716 (8) |

| b (Å) | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | 11.4617 (9) |

| c (Å) | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | 13.8257 (10) |

| β (°) | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.net | 97.816 (14) |

| Dihedral Angle | Phenyl-Pyrazole in a derivative nih.gov | 22.68 (8)° |

Elemental Compositional Analysis

Elemental analysis provides experimental verification of the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (C₈H₆N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values obtained for newly synthesized derivatives are expected to align closely with the calculated percentages, typically within a margin of ±0.4%, which confirms the purity and elemental integrity of the sample. ekb.egresearchgate.net

Interactive Table: Elemental Composition of 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 59.26 |

| Hydrogen | H | 3.73 |

| Nitrogen | N | 17.28 |

| Oxygen | O | 19.73 |

Computational Chemistry Investigations of 3 Furan 2 Yl 1h Pyrazole 4 Carbaldehyde Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic and structural properties of pyrazole (B372694) derivatives. kfupm.edu.sa DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing a reliable correlation between theoretical and experimental data for similar heterocyclic systems. nih.govasrjetsjournal.org

A comprehensive theoretical study on the closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilizing the B3LYP/6-31G(d) level of theory, serves as an excellent model for understanding the computational approach to 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net This level of theory is well-suited for optimizing molecular geometries and calculating various electronic and spectroscopic parameters. nih.gov

Geometry Optimization and Conformational Landscapes

The first step in a computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the global minimum on the potential energy surface. For 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Computational studies on related furan-pyrazole systems, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that these molecules tend to adopt a planar conformation. nih.govresearchgate.net This planarity is a result of the conjugated π-systems extending across both the furan (B31954) and pyrazole rings. It is highly probable that 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde also possesses a largely planar structure, which maximizes π-orbital overlap and delocalization of electron density.

Table 1: Predicted Optimized Geometrical Parameters for a Furan-Pyrazole System (Note: Data is illustrative and based on typical values for related structures computed with DFT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (pyrazole) | 1.39 - 1.41 | C-N-N (pyrazole) | 105 - 112 |

| C-N (pyrazole) | 1.32 - 1.37 | C-C-C (pyrazole) | 106 - 108 |

| C-C (furan) | 1.36 - 1.44 | C-O-C (furan) | 106 - 107 |

| C-O (furan) | 1.36 - 1.37 | C-C-CHO | 120 - 125 |

| C-C (inter-ring) | 1.46 | ||

| C=O (aldehyde) | 1.21 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

In a DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be predominantly localized on the pyrazole ring, particularly around the nitrogen atoms, which are rich in π-electron density. nih.gov Conversely, the LUMO was centered on the furan ring and the carboxylic acid group. nih.gov For 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, a similar distribution is expected. The pyrazole ring would act as the primary electron-donating part of the molecule (HOMO), while the furan ring and the electron-withdrawing carbaldehyde group would constitute the electron-accepting region (LUMO).

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated energy gap was approximately 4.458 eV, indicating significant electronic stability. nih.gov A similar value would be anticipated for the title compound.

Table 2: Calculated Electronic Properties for a Furan-Pyrazole System (Note: Data is illustrative and based on values for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov)

| Parameter | Value (eV) |

| HOMO Energy | -5.907 |

| LUMO Energy | -1.449 |

| HOMO-LUMO Gap (ΔE) | 4.458 |

These FMO energies are also used to calculate various global reactivity descriptors, which provide further insight into the molecule's chemical behavior.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis can predict the infrared spectrum of a molecule. nih.gov For a molecule like 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, key vibrational modes would include the N-H stretching of the pyrazole ring, C-H stretching of the aromatic rings, the C=O stretching of the aldehyde, and various C-C and C-N stretching and bending modes within the heterocyclic systems. nih.gov In the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, C-H stretching vibrations in the rings were predicted between 3000 and 3100 cm⁻¹. nih.gov Similar peaks would be expected for the title compound, along with a strong characteristic peak for the aldehyde C=O stretch, typically found in the region of 1680-1700 cm⁻¹.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical predictions are often in good agreement with experimental data and can be used to assign signals in the NMR spectrum. nih.gov For 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, distinct signals would be predicted for the protons and carbons of the furan ring, the pyrazole ring, and the carbaldehyde group. For instance, the aldehyde proton would be expected to have a characteristic downfield chemical shift. In the ¹³C NMR spectrum, the carbon of the carbonyl group would also appear at a significantly downfield position. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. asrjetsjournal.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high chemical hardness. derpharmachemica.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 3: Calculated Quantum Chemical Descriptors for a Furan-Pyrazole System (Note: Data is illustrative and calculated from the values in Table 2)

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.907 |

| Electron Affinity (A) | -E(LUMO) | 1.449 |

| Electronegativity (χ) | (I+A)/2 | 3.678 |

| Chemical Hardness (η) | (I-A)/2 | 2.229 |

| Chemical Softness (S) | 1/η | 0.449 |

| Electrophilicity Index (ω) | μ²/2η | 3.021 |

These descriptors suggest that 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, similar to its carboxylic acid analog, is a relatively stable molecule with a high chemical hardness. nih.gov The electrophilicity index provides a quantitative measure of its ability to act as an electrophile in reactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms would be regions of positive potential (electrophilic sites).

Advanced Material Science Applications of 3 Furan 2 Yl 1h Pyrazole 4 Carbaldehyde Based Scaffolds

Exploration in Organic Electronic Materials and Optoelectronic Devices

The scaffold of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is a promising platform for the development of organic electronic materials due to the distinct electronic characteristics of its constituent furan (B31954) and pyrazole (B372694) heterocycles. Pyrazole-containing compounds are actively investigated for their potential in creating materials with specific electronic and optical properties. evitachem.com The integration of pyrazole and other heterocyclic systems into polyconjugated molecules is a key strategy for creating materials for optoelectronic applications. researchgate.net

Derivatives of this scaffold are explored for their fluorescent properties, which are crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). For instance, pyrazole-containing boron (III) complexes have been synthesized that exhibit fluorescence emission in the green region of the visible spectrum. nih.gov These materials can display aggregation-induced emission enhancement, a valuable property for solid-state lighting. nih.gov The photophysical properties, including absorption and emission wavelengths, can be tuned by modifying the molecular structure, a common strategy in the design of materials for OLEDs and other light-emitting devices. nih.govnih.gov

Research into pyrazolyl-substituted molecules has demonstrated their potential as fluorescent hybrids and Schiff bases, whose optical properties can be investigated using UV-Vis and fluorescence spectroscopy. researchgate.net The aldehyde functional group of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a key reaction site for synthesizing more complex derivatives, such as imines (Schiff bases), which can then be used to create advanced materials. evitachem.com The electronic properties of these resulting materials are influenced by the combination of the furan-pyrazole core and the newly introduced functional groups.

Table 1: Photophysical Properties of Related Pyrazole-Based Compounds

| Compound Type | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole-containing Boron (III) Complexes | Blue Region | Green Region | up to 4.3 | nih.gov |

| Iridium(III) Complexes with Phenyl-Pyrazole Ligands | --- | 483 (Blue) | 66.5 | nih.govsoton.ac.uk |

This table presents data for related pyrazole derivatives to illustrate the potential optoelectronic properties of materials derived from 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.

Role in the Design and Synthesis of Functional Polymeric Materials and Frameworks

The 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde molecule is a versatile building block for constructing functional polymeric materials and highly ordered frameworks like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netdtu.dk The aldehyde group is particularly useful for forming stable linkages through condensation reactions, a cornerstone of COF synthesis. rsc.orgescholarship.org

COFs are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. escholarship.org The formation of these materials often relies on reversible reactions that allow for error correction and the formation of ordered structures. escholarship.org The carbaldehyde moiety on the title compound can react with amine-containing monomers to form imine-linked COFs, which are a major subclass of these materials. escholarship.org The incorporation of the furan and pyrazole rings into the COF backbone is expected to impart specific electronic properties and potential for further functionalization.

In the context of MOFs, pyrazole derivatives are extensively used as organic linkers to coordinate with metal ions, forming extended, crystalline networks. researchgate.netdigitellinc.comscilit.com The nitrogen atoms of the pyrazole ring act as effective coordination sites for metal centers. researchgate.netuninsubria.it While the title compound itself can be modified to act as a linker, its aldehyde functionality also allows for post-synthetic modification within a pre-formed framework. This enables the introduction of new chemical functionalities into the pores of the material. Porous, water-stable MOFs based on aluminum and pyrazole dicarboxylate have been shown to be highly effective for applications such as the selective capture of volatile organic compounds. researchgate.netdtu.dk

Furthermore, furan-containing polymers are being investigated for applications such as self-healing materials, utilizing the reversible Diels-Alder reaction. rsc.org The furan moiety in 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde could potentially be used to introduce such self-healing capabilities into polymeric materials.

Table 2: Frameworks Incorporating Pyrazole and Furan Derivatives

| Framework Type | Building Blocks/Linkers | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Aldehydes, Amines | Crystalline, Porous | Catalysis, Gas Storage | rsc.orgescholarship.org |

| Metal-Organic Frameworks (MOFs) | Pyrazole carboxylates, Metal ions (e.g., Al³⁺) | High stability, Porous | Selective Adsorption | researchgate.netdtu.dkscilit.com |

| Functional Polymers | Furan derivatives, Triazolinediones | Self-healing | Advanced Coatings | rsc.org |

Development as Ligands for Metal Coordination Complexes in Advanced Materials

The pyrazole moiety is a well-established and versatile ligand in coordination chemistry, capable of binding to a wide array of transition metals. researchgate.netresearchgate.net The 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde scaffold can act as a ligand, coordinating to metal ions primarily through the pyridine-type nitrogen atom of the pyrazole ring. researchgate.net The resulting metal complexes can exhibit a range of interesting properties relevant to advanced materials, including luminescence and catalytic activity. researchgate.netrsc.org

The coordination chemistry of pyrazole-derived ligands is extensive, with the pyrazolate anion (formed by deprotonation) being a particularly effective bridging ligand that can link multiple metal centers. uninsubria.it This capability allows for the construction of polynuclear complexes and coordination polymers with diverse structural topologies. soton.ac.ukresearchgate.net The specific substituents on the pyrazole ring, in this case, the furan and carbaldehyde groups, can influence the electronic properties of the ligand and, consequently, the magnetic, optical, and reactive properties of the final metal complex.

Luminescent metal complexes are a key area of investigation. For example, iridium(III) and copper(I) complexes incorporating pyrazole-based ligands have been shown to be highly phosphorescent, a critical property for OLEDs and chemical sensors. nih.govsoton.ac.uk The emission color and quantum yield of these complexes can be tuned by modifying the ligand structure. nih.govsoton.ac.uk Similarly, cadmium(II) and cobalt(II) complexes with pyrazole-carboxylate ligands have been synthesized and shown to exhibit solid-state fluorescence. rsc.org The aldehyde group on 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde offers a handle for creating more complex, multidentate ligands through reactions like condensation with amines, which can lead to complexes with enhanced stability and unique photophysical properties. scispace.com

Table 3: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex Properties | Potential Application | Reference |

|---|---|---|---|---|

| Iridium(III) | Phenyl-pyrazole | High photoluminescence quantum yields | OLEDs, Photocatalysis | nih.gov |

| Copper(I) | Carboranyl pyrazole | Blue emission, High fluorescence quantum yield (66.5%) | Luminescent materials | soton.ac.uk |

| Cadmium(II) | Pyrazole-carboxylic acid | Green fluorescence in solid state | Sensors, Optical materials | rsc.org |

| Zinc(II) | Pyrazole derivatives | Forms coordination polymers | Supramolecular chemistry | researchgate.net |

Prospective Research Directions and Emerging Paradigms in 3 Furan 2 Yl 1h Pyrazole 4 Carbaldehyde Chemistry

Innovations in Catalyst-Free and Sustainable Synthetic Methodologies

The traditional synthesis of pyrazole-4-carbaldehydes, including the 3-(furan-2-yl) derivative, frequently relies on the Vilsmeier-Haack reaction. nih.govchemmethod.comresearchgate.net This method involves the formylation of hydrazones using reagents like phosphorus oxychloride (POCl3) in dimethylformamide (DMF). nih.gov While effective, this approach presents environmental and safety concerns associated with the use of hazardous reagents and chlorinated waste.

Future research is increasingly directed towards greener and more sustainable synthetic routes. Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step. mdpi.com The development of one-pot, multicomponent strategies for the synthesis of substituted 3-(furan-2-yl)-1H-pyrazole-4-carbaldehydes from simple, readily available starting materials is a significant goal. These reactions often proceed under mild conditions and can be catalyzed by environmentally benign substances or, in some cases, can be catalyst-free. mdpi.com

Alternative Solvents and Energy Sources: A shift away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or deep eutectic solvents is a central tenet of sustainable chemistry. Furthermore, the use of alternative energy sources such as microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalyst-Free Approaches: Research into catalyst-free cycloaddition reactions, potentially under high-temperature or solvent-free conditions, represents a paradigm shift. researchgate.net While challenging, achieving the synthesis of the pyrazole (B372694) core without any catalytic system would be a major advancement in sustainable chemistry, minimizing waste and purification costs.

The following table compares the traditional Vilsmeier-Haack approach with prospective sustainable methodologies.

| Feature | Traditional Method (Vilsmeier-Haack) | Prospective Sustainable Methodologies |

| Principle | Formylation of a pre-formed hydrazone | One-pot condensation/cyclization |

| Reagents | Phosphorus oxychloride (POCl3), DMF | Simple aldehydes, ketones, hydrazines, active methylenes |

| Catalyst | Stoichiometric acid chloride | Benign catalysts (e.g., acids, bases) or catalyst-free |

| Solvent | Often DMF or other VOCs | Water, ethanol, solvent-free, ionic liquids |

| Byproducts | Phosphoric acids, chlorinated waste | Often minimal (e.g., water) |

| Efficiency | Multi-step, moderate atom economy | High atom, step, and pot economy (PASE) mdpi.com |

Design Principles for Novel Pyrazole-Furan Hybrid Scaffolds with Tunable Properties

The 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde core is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for designing ligands for diverse biological targets. mdpi.comnih.gov The aldehyde functional group is a key synthetic handle, allowing for the construction of a vast library of derivatives. The design of novel pyrazole-furan hybrids is guided by principles of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or synergistic activities. rsc.orgresearchgate.net

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is crucial. This involves introducing various substituents at the N1 position of the pyrazole ring, the furan (B31954) ring, or by converting the aldehyde into other functional groups (e.g., Schiff bases, chalcones, or other heterocycles). researchgate.netekb.eg The goal is to correlate specific structural changes with changes in biological activity (e.g., antimicrobial, anticancer) or physical properties. nih.govnih.gov

Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to modulate the electronic properties and hydrogen bonding capacity of the molecule, thereby fine-tuning its interaction with biological targets. nih.gov This principle allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

Tuning Optoelectronic Properties: For materials science applications, the electronic properties of the pyrazole-furan scaffold can be tuned. nih.gov Introducing electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategy is essential for designing novel organic materials for sensors or electronic devices. nih.gov

The table below illustrates design strategies for creating pyrazole-furan hybrids with targeted functionalities.

| Target Property | Design Strategy | Example Modification | Resulting Scaffold |

| Antifungal Activity | Introduce a carboxamide moiety to target succinate (B1194679) dehydrogenase (SDH). nih.gov | Reaction of the aldehyde with specific amines and subsequent steps. | Pyrazole-furan carboxamide hybrids. nih.gov |

| Antibacterial Activity | Hybridize with a known antibiotic pharmacophore like ciprofloxacin (B1669076). rsc.org | Condensation of the aldehyde with the amine group of ciprofloxacin derivatives. | Pyrazole-ciprofloxacin hybrids. rsc.org |

| Anticancer Activity | Create chalcone (B49325) derivatives to act as tubulin polymerization inhibitors. nih.govresearchgate.net | Claisen-Schmidt condensation of the aldehyde with substituted acetophenones. | Pyrazole-furan chalcones. researchgate.net |

| Modulated Electronics | Introduce electron-withdrawing groups to lower the LUMO energy. | Nitration or halogenation of the furan or an attached phenyl ring. | Substituted pyrazole-furan systems for optoelectronics. nih.gov |

Synergistic Integration of Synthetic and Computational Methodologies

The modern development of novel compounds based on 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is increasingly reliant on the tight integration of synthetic chemistry with computational modeling. eurasianjournals.com This synergistic approach accelerates the design-synthesis-test cycle, reduces costs, and provides deep mechanistic insights that are often inaccessible through experimental means alone. uantwerpen.be

This integrated paradigm involves several key computational techniques:

Density Functional Theory (DFT): DFT calculations are used to predict the structural and electronic properties of molecules before they are synthesized. nih.govresearchgate.net This includes optimizing molecular geometry, calculating vibrational frequencies (to compare with experimental IR spectra), and determining electronic properties like HOMO-LUMO gaps, which are crucial for understanding reactivity and potential applications in materials science. nih.govnih.gov

Molecular Docking: In drug discovery, molecular docking is an invaluable tool for predicting how a designed molecule might bind to the active site of a target protein (e.g., an enzyme or receptor). nih.govrsc.org This allows for the virtual screening of large libraries of potential derivatives and helps prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govuantwerpen.be

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, for instance, how it interacts with a solvent or a biological target. eurasianjournals.com This can help assess the stability of a ligand-protein complex predicted by docking studies. nih.gov

A typical workflow integrating these methodologies is presented below.

| Step | Methodology | Objective | Outcome |

| 1. Design | Computational (Molecular Docking) | Identify potential biological targets and predict binding affinity of virtual derivatives. nih.gov | A short-list of high-priority candidate molecules for synthesis. |

| 2. Pre-Synthesis Analysis | Computational (DFT) | Predict geometry, stability, reactivity, and spectral properties of candidate molecules. nih.govresearchgate.net | Theoretical data to guide synthesis and confirm the structure of the final product. |

| 3. Synthesis | Experimental (Organic Synthesis) | Synthesize the prioritized candidate molecules in the laboratory. | Pure compounds for experimental evaluation. |

| 4. Characterization | Experimental (Spectroscopy) | Confirm the chemical structure of the synthesized compounds (e.g., using NMR, IR, Mass Spec). | Confirmation that the desired molecule was successfully made. |

| 5. Validation | Experimental (Biological Assays) | Test the biological activity (e.g., IC50 values) of the synthesized compounds. nih.govnih.gov | Experimental data on the efficacy and potency of the new molecules. |

| 6. Feedback Loop | Computational & Experimental | Compare experimental results with computational predictions to refine the model and design the next generation of compounds. | Improved predictive models and new lead compounds. |

This integrated approach ensures that synthetic efforts are focused on molecules with the highest probability of success, representing a more intelligent and efficient paradigm for chemical research. eurasianjournals.com

Q & A

Q. Key factors for yield optimization :

- Temperature control (60–80°C for Vilsmeier reactions).

- Use of anhydrous solvents to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve contradictions in biological activity data between different substituted pyrazole-4-carbaldehyde derivatives?

Answer:

Contradictions often arise from variations in substituent electronic effects and solubility. Methodological approaches include:

- Comparative SAR Analysis : Systematically compare MIC/IC₅₀ values of derivatives (e.g., 3-(thiophen-2-yl) vs. 3-(4-methoxyphenyl) analogs) to identify substituent-dependent trends .

- Solubility Profiling : Use logP measurements or HPLC to correlate hydrophobicity with membrane permeability .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple electronic, steric, and solubility effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.